2-Fluoropyridine-3-boronic acid
Overview
Description
“2-Fluoropyridine-3-boronic acid” is a chemical compound with the molecular formula C5H5BFNO2 . It is used in various chemical reactions and as a precursor to biologically active molecules .
Molecular Structure Analysis
The molecular structure of “2-Fluoropyridine-3-boronic acid” consists of a pyridine ring with a fluorine atom at the 2nd position and a boronic acid group at the 3rd position . The molecular weight of the compound is 140.91 .
Chemical Reactions Analysis
“2-Fluoropyridine-3-boronic acid” is involved in various chemical reactions. It is used in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It is also used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Physical And Chemical Properties Analysis
“2-Fluoropyridine-3-boronic acid” is a solid substance with a melting point of 274-283 °C . It has a molar refractivity of 31.2±0.4 cm^3 and a molar volume of 104.8±5.0 cm^3 .
Scientific Research Applications
Synthesis of Disubstituted 2-Fluoropyridines and 2-Pyridones : 2-Fluoropyridine-3-boronic acid derivatives are used in synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones, with applications in organic chemistry (Sutherland & Gallagher, 2003).
Boronic Acid-Diol Complexation in Biomaterials : These compounds play a significant role in biomaterials due to their ability to bind with biologically relevant diols, including saccharides and peptidoglycans, useful in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).
Molecular Interactions in Pharmaceuticals and Biology : They are explored for their potential in interacting with organic compounds and biological molecules, which is crucial in pharmaceutical and biological applications (Hernández-Negrete et al., 2021).
Selective Fluorescent Chemosensors : These compounds are instrumental in the development of fluorescent sensors for detecting carbohydrates and bioactive substances, which is critical for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Applications in Sensing : Boronic acids, including fluoropyridine-3-boronic acid derivatives, are increasingly used in sensing applications, particularly for detecting diols and other biologically significant molecules (Lacina, Skládal, & James, 2014).
NMR-Based Diol Recognition : They are utilized for detecting and differentiating diol-containing bioanalytes via NMR spectroscopy, particularly in biomedical research (Axthelm et al., 2015).
Direct Amide Formation Catalysis : These compounds act as catalysts in the direct amide formation between carboxylic acids and amines, a significant reaction in organic synthesis (Arnold et al., 2008).
Influence on Properties of Phenylboronic Compounds : They impact the properties of arylboronic acids, influencing their applications in chemistry, biology, and medicine (Gozdalik et al., 2017).
Applications in Glucose Sensing Materials : Specific derivatives are used in constructing glucose sensing materials operating at physiological pH, important in medical diagnostics (Das et al., 2003).
Biological Activity of Fluorinated Phenylboronic Compounds : They exhibit unique properties due to the presence of fluorine atoms, making them useful as receptors of bioanalytes and biologically active substances (Adamczyk-Woźniak & Sporzyński, 2022).
Fluorescence Quenching in Sensor Design : Studies on fluorescence quenching of boronic acid derivatives like 2-Fluoropyridine-3-boronic acid provide insights useful in sensor design (Melavanki, 2018).
Applications in OLEDs and Sensing : They find use in materials chemistry as components in OLEDs and chemical sensors due to their electron-accepting properties (Hudson & Wang, 2009).
Fluoride-Sensitive Redox Receptors : Boronic ester-substituted metal complexes based on these compounds serve as fluoride-sensitive redox receptors, crucial in analytical chemistry (Fabre, Lehmann, & Schlüter, 2001).
Optoelectronic and Biomedical Applications : Four-coordinate boron(III) complexes derived from these compounds have applications in optoelectronics and biomedical fields (Sadu et al., 2017).
Postfunctionalization of Boron Dipyrromethene Core : These compounds are involved in the postfunctionalization of the boron dipyrromethene core, significant in science, medicine, and biotechnology (Boens et al., 2019).
Boronic Acid-Catalyzed Aza-Michael Additions : They are used in boronic acid-catalyzed aza-Michael additions, important in the synthesis of functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Synthesis of Natural Products and Organic Materials : They are intermediates in organic synthesis, especially in the synthesis of olefins, styrenes, biphenyl derivatives, and other natural products (Sun et al., 2015).
Affinity Transducer in Electrochemical Sensing : Boronate-substituted polyanilines, synthesized from these compounds, act as affinity transducers in electrochemical sensing (Nikitina et al., 2015).
properties
IUPAC Name |
(2-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHZIUAREWNXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382548 | |
Record name | 2-Fluoro-3-pyridylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-3-boronic acid | |
CAS RN |
174669-73-9 | |
Record name | 2-Fluoro-3-pyridylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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